Worenina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Worenin tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como un compuesto modelo para estudiar mecanismos de reacción y el comportamiento de las vesículas derivadas de peroxisomas. En biología, Worenin es crucial para comprender la función de los cuerpos de Woronin en los hongos filamentosos, que juegan un papel en la respuesta al daño celular y la supervivencia al estrés nutricional . En medicina, la investigación sobre Worenin y sus derivados puede conducir al desarrollo de nuevos agentes terapéuticos dirigidos a infecciones fúngicas y otras enfermedades .

Mecanismo De Acción

El mecanismo de acción de Worenin implica su papel en la formación y función de los cuerpos de Woronin. Estas vesículas sellan los poros septales en respuesta al daño celular, previniendo la pérdida de citoplasma y asegurando la supervivencia del micelio fúngico. Los objetivos y vías moleculares involucrados incluyen la proteína Hexagonal peroxisoma (Hex1), que es responsable del autoensamblaje del núcleo denso de los cuerpos de Woronin .

Análisis Bioquímico

Biochemical Properties

Worenine plays a significant role in biochemical reactions, particularly in the context of cancer cell metabolism. It interacts with various enzymes and proteins involved in glycolysis, such as phosphofructokinase (PFK-L), hexokinase 2 (HK2), and pyruvate kinase M2 (PKM2). These interactions lead to alterations in glucose uptake, consumption, and lactate production, ultimately affecting the glycolytic pathway . Worenine’s ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α) further underscores its impact on cellular metabolism and cancer cell proliferation .

Cellular Effects

Worenine exerts profound effects on various cell types and cellular processes. In colorectal cancer cells, it has been shown to inhibit cell proliferation, colony formation, and cell cycle progression. Worenine’s influence extends to cell signaling pathways, where it negatively regulates HIF-1α, leading to reduced glycolysis and altered glucose metabolism . Additionally, Worenine impacts gene expression by modulating the activity of glycolytic enzymes and other related proteins .

Molecular Mechanism

At the molecular level, Worenine exerts its effects through several mechanisms. It binds to and inhibits HIF-1α, a key regulator of cellular response to hypoxia. This inhibition leads to decreased expression of glycolytic enzymes and reduced glycolysis . Worenine also affects enzyme activity by interacting with PFK-L, HK2, and PKM2, further disrupting the glycolytic pathway . These molecular interactions contribute to Worenine’s anti-cancer properties and its ability to reverse the Warburg effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Worenine have been observed to change over time. Studies have shown that Worenine remains stable under various conditions, maintaining its inhibitory effects on cancer cell proliferation and glycolysis . Long-term exposure to Worenine has demonstrated sustained anti-cancer activity, with minimal degradation observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Worenine vary with different dosages in animal models. At lower doses, Worenine effectively inhibits cancer cell growth and proliferation without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and negative impacts on normal cellular functions . These findings highlight the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

Worenine is involved in several metabolic pathways, primarily affecting glycolysis. It interacts with enzymes such as PFK-L, HK2, and PKM2, leading to alterations in glucose metabolism and lactate production . Worenine’s inhibition of HIF-1α further impacts metabolic flux and metabolite levels, contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, Worenine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in Worenine’s ability to exert its effects on cellular metabolism and cancer cell proliferation .

Subcellular Localization

Worenine’s subcellular localization is essential for its activity and function. It is directed to specific compartments and organelles through targeting signals and post-translational modifications . This localization allows Worenine to effectively interact with its target enzymes and proteins, thereby modulating cellular processes and exerting its anti-cancer effects .

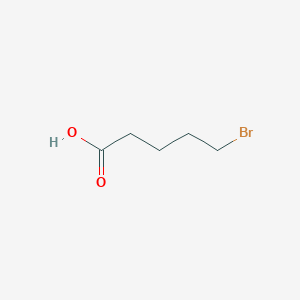

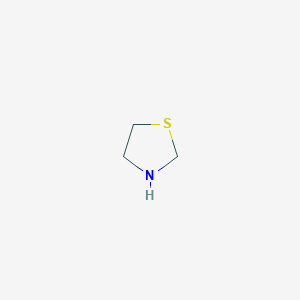

Métodos De Preparación

La preparación de Worenin implica varias rutas de síntesis y condiciones de reacción. Si bien los detalles específicos sobre la síntesis de Worenin en sí mismo son limitados, el enfoque general implica el uso de técnicas de síntesis orgánica. Los métodos de producción industrial para compuestos similares a menudo implican procesos de síntesis de varios pasos que incluyen la formación de compuestos intermedios, purificación y aislamiento del producto final .

Análisis De Reacciones Químicas

Worenin se somete a varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de nuevos grupos funcionales en la molécula de Worenin .

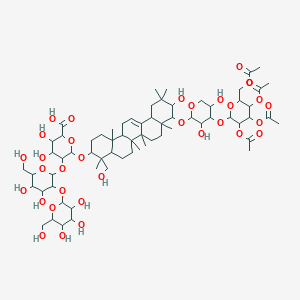

Comparación Con Compuestos Similares

Worenin se puede comparar con otros compuestos similares, como otras vesículas derivadas de peroxisomas que se encuentran en diferentes especies de hongos. Lo que diferencia a Worenin es su papel específico en la formación de cuerpos de Woronin y su estructura molecular única. Compuestos similares incluyen derivados de la proteína Hex1 y otras vesículas asociadas a peroxisomas .

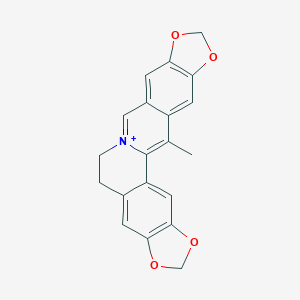

Propiedades

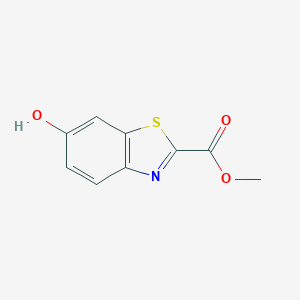

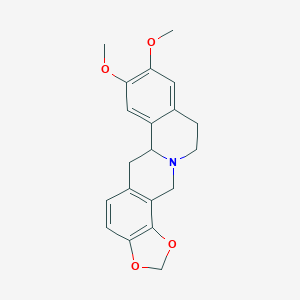

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NO4/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21/h4-8H,2-3,9-10H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXREBMNASQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38763-29-0 | |

| Record name | Worenine ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038763290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WORENINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STF4A6F4EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

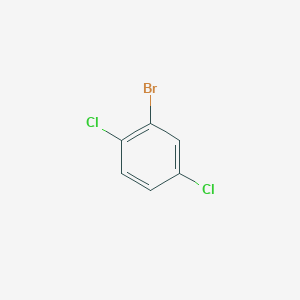

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.